molecular formula C6H2F6N2O B3034578 4,6-Bis(trifluoromethyl)-2(1H)-pyrimidinone CAS No. 193068-48-3

4,6-Bis(trifluoromethyl)-2(1H)-pyrimidinone

Cat. No.: B3034578
CAS No.: 193068-48-3
M. Wt: 232.08 g/mol
InChI Key: JWPLYXFCYGZTEP-UHFFFAOYSA-N
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Description

4,6-Bis(trifluoromethyl)-2(1H)-pyrimidinone is a chemical compound characterized by the presence of two trifluoromethyl groups attached to a pyrimidinone ring.

Scientific Research Applications

4,6-Bis(trifluoromethyl)-2(1H)-pyrimidinone has a wide range of scientific research applications, including:

Safety and Hazards

While specific safety and hazard information for 4,6-Bis(trifluoromethyl)pyrimidin-2-OL is not available, general precautions include avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and using personal protective equipment .

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the radical trifluoromethylation of carbon-centered radical intermediates . This process often requires specific catalysts and reaction conditions to ensure the efficient incorporation of trifluoromethyl groups.

Industrial Production Methods: Industrial production of this compound may involve large-scale chemical reactions using optimized conditions to maximize yield and purity. The exact methods can vary depending on the desired application and the availability of starting materials.

Chemical Reactions Analysis

Types of Reactions: 4,6-Bis(trifluoromethyl)-2(1H)-pyrimidinone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify the functional groups attached to the pyrimidinone ring.

    Substitution: The trifluoromethyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired transformations.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted pyrimidinones.

Comparison with Similar Compounds

Uniqueness: 4,6-Bis(trifluoromethyl)-2(1H)-pyrimidinone is unique due to its specific structure and the presence of two trifluoromethyl groups, which impart distinct chemical properties and reactivity. This uniqueness makes it a valuable compound in various scientific and industrial applications.

Properties

IUPAC Name

4,6-bis(trifluoromethyl)-1H-pyrimidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2F6N2O/c7-5(8,9)2-1-3(6(10,11)12)14-4(15)13-2/h1H,(H,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWPLYXFCYGZTEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC(=O)N=C1C(F)(F)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2F6N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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